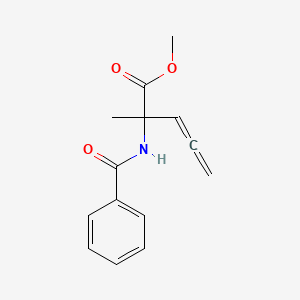
Methyl 2-benzamido-2-methylpenta-3,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzamido-2-methylpenta-3,4-dienoate is an organic compound with a complex structure that includes a benzamido group and a methylpenta-3,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzamido-2-methylpenta-3,4-dienoate typically involves the reaction of 2-methylpenta-3,4-dienoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzoyl amide, which is then esterified using methanol to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-2-methylpenta-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles replace the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted amides.
Scientific Research Applications
Methyl 2-benzamido-2-methylpenta-3,4-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-benzamido-2-methylpenta-3,4-dienoate involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-3,4-pentadienoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-Methyl-3,4-pentadienoic acid: The parent acid form of the compound.
Benzoylamino derivatives: Compounds with similar benzamido groups but different alkyl chains.
Uniqueness
Methyl 2-benzamido-2-methylpenta-3,4-dienoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
92136-49-7 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
InChI |
InChI=1S/C14H15NO3/c1-4-10-14(2,13(17)18-3)15-12(16)11-8-6-5-7-9-11/h5-10H,1H2,2-3H3,(H,15,16) |
InChI Key |
GIZTUBNCSQVJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C=C)(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















